

Employing 6-Azauracil in Synthetic Genetic Array Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: 6-Azauracil

Cat. No.: B1665927

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Application Notes

6-Azauracil (6-AU) is a powerful chemical probe used in conjunction with Synthetic Genetic Array (SGA) analysis to uncover genetic interactions and cellular pathways sensitive to nucleotide depletion. As an inhibitor of IMP dehydrogenase and orotidylate decarboxylase, 6-AU curtails the biosynthesis of GTP and UTP.^{[1][2][3]} This perturbation of the nucleotide pool creates a condition of cellular stress that can reveal "synthetic sick" or "synthetic lethal" interactions when combined with specific gene mutations.^[4] Strains with defects in transcriptional elongation are particularly susceptible to 6-AU, as reduced nucleotide levels exacerbate their transcription defects.^{[3][5][6]} Consequently, incorporating 6-AU into SGA screens provides a nuanced layer of functional genomic information, enabling the identification of genes and pathways involved in nucleotide metabolism, transcription regulation, and DNA replication and repair.

The underlying principle of an SGA screen is the systematic creation of double mutants to identify genetic interactions where the phenotype of the double mutant deviates from the expected combination of the individual mutant phenotypes.^{[7][8][9]} When a query mutation is crossed with an array of gene deletion mutants in the presence of a sub-lethal concentration of 6-AU, genetic interactions can be revealed that are not apparent under standard growth conditions. This chemical-genetic approach is invaluable for elucidating the function of uncharacterized genes and for identifying potential drug targets.^{[9][10]}

Key Experimental Protocols

Protocol 1: Preparation of 6-Azaauracil Stock Solution and Growth Media

A critical step for reproducible results is the careful preparation of **6-Azaauracil**-containing media.

Materials:

- **6-Azaauracil** (Sigma-Aldrich or equivalent)
- Dimethyl sulfoxide (DMSO)
- Yeast extract-peptone-dextrose (YPD) agar or appropriate synthetic complete (SC) medium
- Sterile water
- Magnetic stirrer and stir bar
- Sterile flasks and bottles

Procedure:

- Prepare a 100 mg/mL stock solution of **6-Azaauracil**:
 - Dissolve 1 gram of **6-Azaauracil** in 10 mL of DMSO.
 - Gently warm and stir until fully dissolved.
 - Sterilize the solution by passing it through a 0.22 µm filter.
 - Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
- Prepare **6-Azaauracil**-containing agar plates:
 - Prepare YPD or SC agar medium according to standard protocols and autoclave.
 - Allow the medium to cool to approximately 55-60°C in a water bath.

- Add the **6-Azaauracil** stock solution to the desired final concentration (refer to Table 1 for typical concentration ranges). For example, to prepare 1 liter of medium with 100 µg/mL 6-AU, add 1 mL of the 100 mg/mL stock solution.
- Add the same volume of DMSO to the control plates without **6-Azaauracil**.
- Mix the medium thoroughly by swirling and pour the plates.
- Allow the plates to solidify at room temperature and store at 4°C.

Protocol 2: Synthetic Genetic Array (SGA) Screening with 6-Azaauracil

This protocol outlines the general steps for performing an SGA screen incorporating 6-AU. The process involves a series of robotic replica pinning steps to cross a query mutant with an array of deletion mutants.[\[4\]](#)[\[11\]](#)

Materials:

- Query yeast strain (MAT α) containing the mutation of interest.
- Yeast deletion mutant array (DMA) (MAT α).[\[4\]](#)
- YPD agar plates.
- YPD agar plates containing G418 (for selecting deletion mutants).
- Synthetic medium plates lacking specific amino acids (for selecting the query marker).
- Sporulation medium.[\[11\]](#)
- Synthetic medium plates for selecting double mutants (e.g., lacking two amino acids and containing G418).
- YPD or SC agar plates with and without **6-Azaauracil** (prepared as in Protocol 1).
- A robotic plate handler (e.g., Singer ROTOR HDA).

Procedure:

- **Mating:** Pin the query strain and the deletion mutant array onto a fresh YPD plate to allow for mating and the formation of diploid cells. Incubate at 30°C for 24 hours.
- **Diploid Selection:** Replicate the mated cells onto a plate containing selection markers for both the query and array strains (e.g., G418 and lacking a specific amino acid) to select for heterozygous diploid cells. Incubate at 30°C for 48 hours.
- **Sporulation:** Transfer the diploid cells to sporulation medium to induce meiosis and the formation of haploid spores.^[4] Incubate at 22°C for 5-7 days.
- **Haploid Selection:** Replicate the sporulated cells onto a series of synthetic medium plates to select for haploid cells containing both the query mutation and the array deletion. This typically involves multiple rounds of pinning to select for the appropriate mating type and genetic markers.
- **Final Double Mutant Array:** The final step of haploid selection results in an ordered array of double mutant colonies.
- **Phenotypic Analysis with **6-Azuracil**:**
 - Replicate the final double mutant array onto control plates (YPD or SC) and plates containing the desired concentration of **6-Azuracil**.
 - Incubate the plates at 30°C for 48-72 hours.
- **Data Acquisition and Analysis:**
 - Image the plates using a high-resolution scanner.
 - Quantify colony size using software such as SGAtools.^[12]
 - Normalize the data to account for plate position effects and other systematic variations.^[13]
 - Calculate a genetic interaction score (e.g., the difference between the observed double mutant fitness and the expected fitness based on the single mutants) to identify synthetic

sick and lethal interactions.[13]

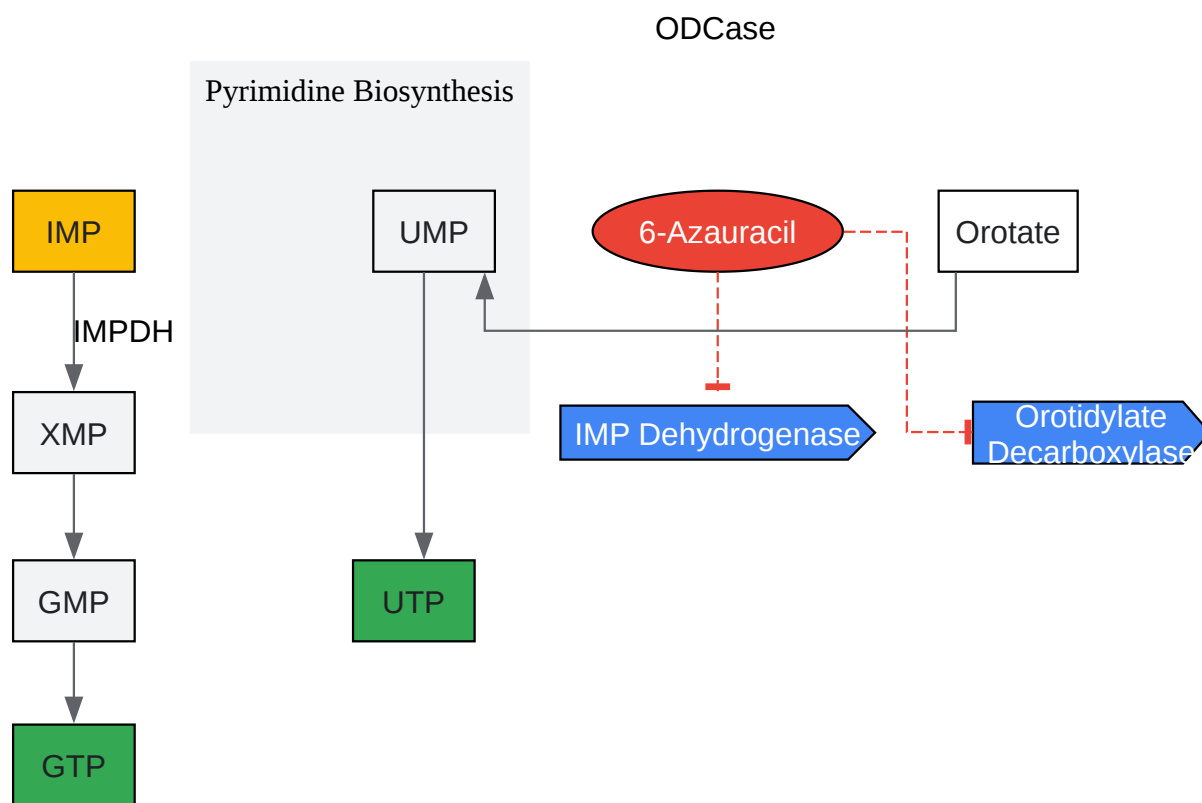
Data Presentation

The following table summarizes typical concentrations of **6-Azauracil** used in yeast genetic screens and the observed outcomes.

6-Azauracil Concentration	Organism	Purpose of Screen	Observed Effect	Reference
100 µg/mL	Saccharomyces cerevisiae	Screening for sensitivity in deletion mutants	Identification of mutants with defects in transcriptional elongation and other processes.	[5]
200 µg/mL	Saccharomyces cerevisiae	Screening for sensitivity in homozygous diploid knockout mutants	Identification of genes whose deletion alters growth rates in the presence of 6-AU.	[5]
Varies (e.g., 50-200 µg/mL)	Schizosaccharomyces pombe	Genome-wide screen for sensitivity	Identification of 66 mutants with at least a 50% drop in fitness.	[2]

Visualizations

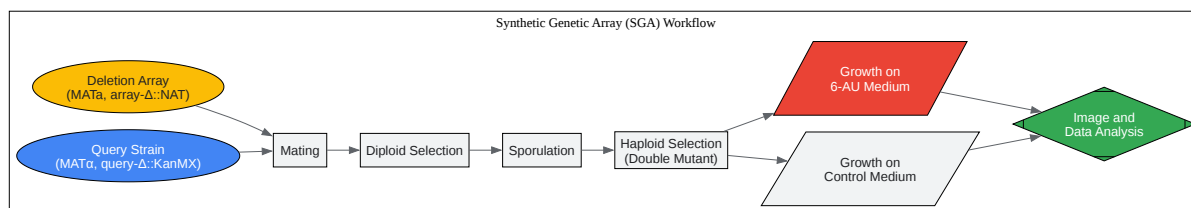
Signaling Pathway



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Caption: Mechanism of **6-Azauracil** action on nucleotide biosynthesis.

Experimental Workflow



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Caption: Workflow for SGA analysis incorporating **6-Azaauracil**.

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